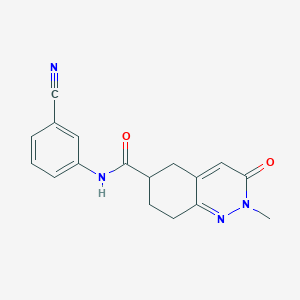

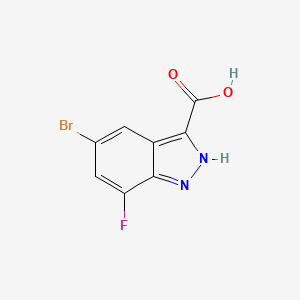

![molecular formula C14H13ClN2OS B2582233 4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 303755-79-5](/img/structure/B2582233.png)

4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

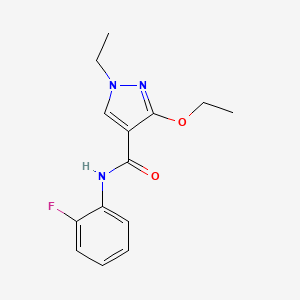

“4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a chemical compound that has gained significant interest in scientific research due to its various biological activities. It belongs to a class of heterocyclic compounds known as thiophenes, which have diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds often involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, followed by S_NAr reactions .Molecular Structure Analysis

The molecular formula of “4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is C14H13ClN2OS. Further structural analysis can be performed using techniques like NMR spectroscopy .Scientific Research Applications

Antitumor Activity

This compound has been studied for its potential in treating various types of cancer. The structure of benzothiazole derivatives has shown promise in inhibiting the growth of cancer cell lines. For instance, similar compounds have demonstrated cytotoxic potency against cervical and bladder cancer cell lines, with IC50 values in the low micromolar range . The ability to induce apoptosis in cancer cells is a significant aspect of antitumor agents, and derivatives of benzothiazole are being explored for this property .

Synthesis of Novel Derivatives

The benzothiazole ring system serves as a core structure for the synthesis of a wide range of novel derivatives. These derivatives are synthesized with the aim of identifying compounds with enhanced biological activity. The process often involves the reaction of intermediates with various acyl or sulfonyl chlorides, leading to a library of compounds with potential pharmacological applications .

Biological Agent Development

Metal complexes of benzothiazole derivatives have been prepared and tested as potential biological agents. These complexes, including those with Cu(II), Co(II), Ni(II), Zn(II), and Cd(II), have shown significant radical scavenging results and moderate to good anticancer activity against various cell lines. This highlights the compound’s role in the development of new therapeutic agents .

DPPH Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds. Benzothiazole derivatives have been explored for their DPPH radical scavenging abilities, which is an important property for compounds that could be developed into antioxidant therapies .

Anti-inflammatory and Analgesic Properties

Some derivatives of benzothiazole have shown anti-inflammatory and analgesic activities. These properties are crucial for the development of new pain relief medications that could potentially have fewer side effects than current drugs like indomethacin and celecoxib .

Chemical Diversity for Therapeutic Agents

The benzothiazole moiety is known for its structural diversity, making it a suitable candidate for the discovery of novel therapeutic agents. Compounds containing this structure have been applied in a wide range of biological activities, including antiviral, antimicrobial, anticonvulsant, antimalarial, anti-tubercular, anthelmintic, analgesic, anti-diabetic, fungicidal, and anti-inflammatory activities .

Future Directions

The future directions for “4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” could involve further optimization to develop new chemopreventive and chemotherapeutic agents against various types of cancer cell lines . Additionally, more in-depth studies could be conducted to understand its potential as a possible enzyme inhibitor .

properties

IUPAC Name |

4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h5-8H,1-4H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMELJOZDKQWMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

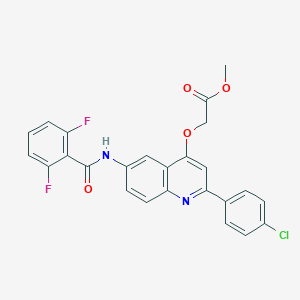

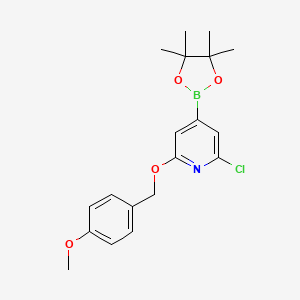

![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2582155.png)

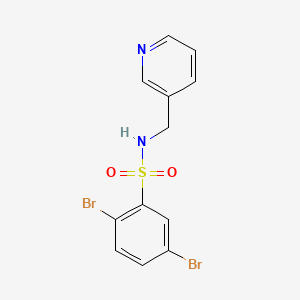

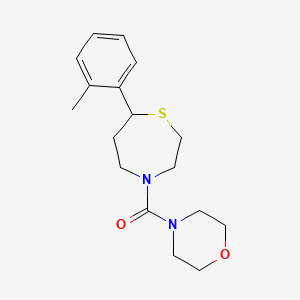

![1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2582168.png)

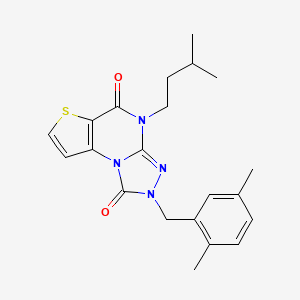

![{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine](/img/structure/B2582169.png)

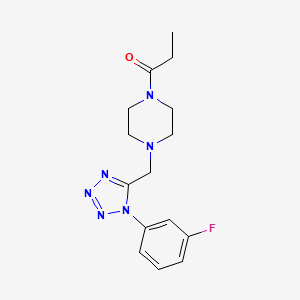

![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)